molecular formula C20H21N3O B4235632 3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE

3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE

Cat. No.: B4235632
M. Wt: 319.4 g/mol
InChI Key: IVCUHKAEZLOOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic compounds known for their broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves binding to DNA grooves and inducing DNA cleavage through a peroxide-mediated mechanism . This interaction disrupts the normal function of DNA, leading to cell death, which is particularly useful in targeting cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is unique due to its specific structure, which allows it to bind to DNA and induce cleavage. This property is not commonly found in other benzimidazole derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-13-23-18-10-5-4-9-17(18)22-19(23)11-12-21-20(24)16-8-6-7-15(2)14-16/h3-10,14H,1,11-13H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCUHKAEZLOOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.